2-Hydroxynicotinonitrile

説明

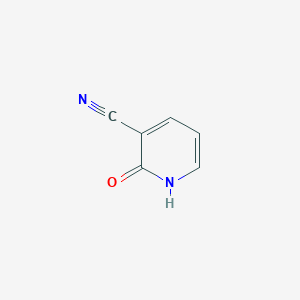

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Hydroxynicotinonitrile

Synthesis from Chalcone (B49325) Scaffolds and Ethyl Cyanoacetate (B8463686)

A prominent method for synthesizing this compound derivatives involves the reaction of chalcone scaffolds with ethyl cyanoacetate. gavinpublishers.comsciensage.info This approach is a versatile strategy for constructing substituted pyridine (B92270) rings.

The reaction is typically carried out in refluxing glacial acetic acid with ammonium (B1175870) acetate (B1210297). gavinpublishers.comsciensage.info Ammonium acetate serves as both a catalyst and a source of ammonia (B1221849) for the pyridine ring formation. vinipul.comstackexchange.com The use of glacial acetic acid provides an acidic medium that facilitates the condensation reactions. gavinpublishers.comsciensage.info

In a typical procedure, a solution of a coumarin-chalcone hybrid, ethyl cyanoacetate, and a significant molar excess of ammonium acetate in glacial acetic acid is refluxed for several hours. gavinpublishers.com Upon cooling and dilution with water, the solid product precipitates and can be collected by filtration and recrystallized to achieve high purity. gavinpublishers.com

Table 1: Reaction Parameters for Synthesis from Chalcone Scaffolds

| Parameter | Value | Reference |

| Solvent | Glacial Acetic Acid | gavinpublishers.comsciensage.info |

| Catalyst/Reagent | Ammonium Acetate | gavinpublishers.comsciensage.info |

| Temperature | Reflux | gavinpublishers.com |

| Reaction Time | ~6 hours | gavinpublishers.com |

The formation of the this compound ring from chalcones and ethyl cyanoacetate is believed to proceed through a multi-step mechanism. gavinpublishers.com The process likely initiates with an aza-Michael addition, a type of conjugate addition, of ammonia (from ammonium acetate) to the α,β-unsaturated ketone system of the chalcone. nih.govfrontiersin.orgnih.gov This is followed by the addition of the enolate of ethyl cyanoacetate.

A plausible mechanism involves the following key steps gavinpublishers.com:

Aza-Michael Addition: Ammonia and ethyl cyanoacetate add to the α,β-unsaturated system of the chalcone.

Tautomerization: The initial adduct undergoes tautomerization.

Intramolecular Cyclization: The amino group then attacks the nitrile group intramolecularly, leading to the formation of a dihydropyridine (B1217469) intermediate. gavinpublishers.com

Tautomerization and Autoxidation: This intermediate tautomerizes and subsequently undergoes autoxidation (loss of a hydrogen molecule) to yield the aromatic pyridine ring of the final this compound derivative. gavinpublishers.com

Synthesis via Nitration of this compound to 2-Hydroxy-5-nitronicotinonitrile

Further functionalization of this compound can be achieved through electrophilic aromatic substitution reactions. A key example is the nitration to produce 2-hydroxy-5-nitronicotinonitrile. This reaction introduces a nitro group onto the pyridine ring, a valuable functional group for further synthetic transformations.

The primary method for this conversion involves using a mixed-acid system of nitric acid and sulfuric acid under carefully controlled temperature conditions, typically between 0–5°C, to achieve regioselective nitration at the 5-position. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion. After the reaction, the mixture is quenched with ice water, causing the product to precipitate. Recrystallization is then used for purification.

Derivatization from 6-t-butyl-2-hydroxynicotinonitrile

Substituted 2-hydroxynicotinonitriles, such as 6-t-butyl-2-hydroxynicotinonitrile, serve as important starting materials for the synthesis of more complex molecules. nih.govresearchgate.net The tert-butyl group can provide steric bulk and influence the electronic properties of the pyridine ring, making it a useful scaffold for developing new compounds, including potent TRPV1 antagonists. nih.gov The synthesis of these derivatives often involves converting the hydroxyl group into other functionalities, such as a chloride, to enable further reactions. nih.gov

Preparation from Diacetonitrile

An older, yet still relevant, method for preparing certain substituted 2-hydroxynicotinonitriles involves the use of diacetonitrile. umn.edu For instance, 2,4-dimethyl-6-hydroxynicotinonitrile has been prepared from diacetonitrile. umn.edu This route highlights the utility of simple nitrile compounds in constructing more complex heterocyclic systems.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of innovative methods for preparing this compound and its analogs, with a focus on efficiency and sustainability.

Multi-component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like this compound derivatives in a single, efficient step. nih.govorganic-chemistry.org These reactions combine three or more starting materials in one pot, leading to high atom economy and reduced waste. ekb.egmdpi.com

One notable example involves the reaction of chalcones with ethyl cyanoacetate in the presence of ammonium acetate to yield this compound derivatives. gavinpublishers.comsciensage.infogavinpublishers.comsciensage.info This approach has been successfully used to create coumarinyl-2-hydroxynicotinonitrile hybrids. gavinpublishers.comgavinpublishers.com The reaction proceeds through a cascade mechanism, starting with the condensation of the reactants, followed by cyclization and subsequent aromatization to form the stable pyridine ring. gavinpublishers.com

Another MCR approach is the Strecker reaction, which synthesizes amino acids from a carbonyl compound, an amine, and a cyanide. nih.gov While not directly producing this compound, its principles of combining multiple components to build complex nitrogen-containing heterocycles are relevant to the field. Similarly, the Ugi four-component reaction, which produces bis-amides from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, showcases the versatility of MCRs in generating diverse molecular scaffolds. nih.govbeilstein-journals.org

A one-pot, four-component reaction has been developed for the synthesis of 6-aryl-2-hydroxynicotinonitriles. This method involves the condensation of an aromatic aldehyde, a methyl aryl ketone, ethyl cyanoacetate, and ammonium acetate. google.com

The following table summarizes a selection of multi-component reactions used in the synthesis of this compound derivatives.

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| Chalcone, Ethyl Cyanoacetate, Ammonium Acetate | Refluxing glacial acetic acid | Coumarinyl-2-hydroxynicotinonitrile | gavinpublishers.comsciensage.infogavinpublishers.comsciensage.info |

| Aromatic Aldehyde, Methyl Aryl Ketone, Ethyl Cyanoacetate, Ammonium Acetate | Not specified | 6-Aryl-2-hydroxynicotinonitrile | google.com |

| Alkyl 2-dialkylaminovinyl ketones, 2-cyanoacetamide | Not specified | 6-alkyl-2-hydroxynicotinonitriles | researchgate.net |

| Arylidene malononitrile (B47326), Methylarylketones, Sodium ethoxide | Ethanol | 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides | ekb.eg |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on using less hazardous reagents, renewable starting materials, and solvent-free or environmentally benign solvent systems.

One-pot synthesis, a key aspect of green chemistry, is often employed in the creation of nicotinonitrile derivatives. ekb.eg For instance, the multi-component reaction of chalcones, malononitrile, and ammonium acetate can be performed under solvent-free conditions or in green solvents like ethanol. nih.govekb.eg The use of catalysts such as tetra-bromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can also promote these reactions under milder conditions. ekb.eg

The synthesis of chromene-based derivatives, which can be related to the synthesis of coumarin (B35378) hybrids, has been achieved through green, one-pot, two-component approaches using catalysts like DABCO under solvent-free conditions. sciensage.info These methods highlight the potential for developing more sustainable pathways for the synthesis of complex heterocyclic compounds.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound, particularly the hydroxyl and nitrile groups, provide reactive sites for a wide range of transformations, allowing for the synthesis of a diverse array of derivatives.

Conversion of Hydroxyl to Chloride or Triflate

The hydroxyl group of this compound can be readily converted into other functional groups, such as chloride or triflate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

The conversion to a chloride is typically achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govumn.edunih.gov For example, 5-bromo-2-hydroxynicotinonitrile (B1277732) can be converted to 5-bromo-2-chloronicotinonitrile (B1291396) by refluxing with PCl₅ in POCl₃. nih.gov Similarly, 2,4-dimethyl-6-hydroxynicotinamide is converted to 2,4-dimethyl-6-chloronicotinonitrile using POCl₃. umn.edu

The hydroxyl group can also be transformed into a triflate (OTf) group, another highly effective leaving group. This is often accomplished by reacting the hydroxypyridine with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. nih.govnih.gov

These transformations are crucial first steps in the diversification of the this compound scaffold.

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | POCl₃ / PCl₅ | 2-Chloronicotinonitrile | nih.govumn.edunih.gov |

| 5-Bromo-2-hydroxynicotinonitrile | PCl₅, POCl₃ | 5-Bromo-2-chloronicotinonitrile | nih.gov |

| This compound | Trifluoromethanesulfonic anhydride, Pyridine | 2-Trifluoromethanesulfonyloxynicotinonitrile | nih.govnih.gov |

Introduction of Amino, Oxy, Thio, Alkyl/Aryl Groups

Once converted to the corresponding chloride or triflate, the 2-position of the nicotinonitrile ring becomes susceptible to nucleophilic attack by a variety of nucleophiles, enabling the introduction of diverse functional groups.

Amino Groups: The 2-chloro or 2-triflate derivatives can react with various amines to introduce amino substituents. nih.gov This can be achieved through direct amination or through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com The reaction of 2-chloronicotinonitrile with aminoacetaldehyde dimethyl acetal (B89532) is one such example. thieme-connect.de Continuous amination of aryl chlorides using aqueous ammonia in micro-reactors has also been reported as an efficient method. rsc.org

Oxy Groups: Alkoxy and aryloxy groups can be introduced by reacting the 2-chloro or 2-hydroxy derivatives with alcohols or phenols. The Mitsunobu reaction, which involves treating an alcohol with triphenylphosphine (B44618) and a dialkyl azodicarboxylate, is a common method for this transformation. googleapis.comresearchgate.net For instance, this compound can be reacted with methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) using triphenylphosphine and DIAD to form the corresponding ether. googleapis.com

Thio Groups: Thioether linkages can be formed by reacting the 2-chloro or 2-triflate derivatives with thiols. nih.gov For example, 2-chloro-4-alkoxy-3-cyanopyridines react with 2-(acetylthio)acetamide (B1609306) under basic conditions to yield thieno[2,3-b]pyridines. researchgate.net

Alkyl/Aryl Groups: Carbon-carbon bonds can be formed at the 2-position through various cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of alkyl and aryl groups. nih.gov

The following table provides examples of these functional group transformations.

| Starting Material | Reagent(s) | Functional Group Introduced | Product Class | Reference(s) |

| 2-Chloronicotinonitrile | Amine | Amino | 2-Aminonicotinonitrile | nih.govmdpi.comthieme-connect.de |

| This compound | Alcohol, PPh₃, DIAD | Oxy (Ether) | 2-Alkoxynicotinonitrile | googleapis.comresearchgate.net |

| 2-Chloronicotinonitrile | Thiol | Thio (Thioether) | 2-Alkylthionicotinonitrile | nih.govresearchgate.net |

| 2-Chloronicotinonitrile | Boronic acid/ester, Pd catalyst | Alkyl/Aryl | 2-Alkyl/Aryl-nicotinonitrile | nih.gov |

Formation of Pyridine, Pyrimidine (B1678525), and Acrylohydrazide Hybrids

The versatile reactivity of this compound and its derivatives allows for their incorporation into more complex hybrid molecules containing other heterocyclic rings like pyridine and pyrimidine, as well as acrylohydrazide moieties. gavinpublishers.com

Pyridine-Pyridine and Pyridine-Pyrimidine Hybrids: The synthesis of these hybrids often involves the reaction of a 2-aminonicotinonitrile or this compound derivative with a suitable precursor. For example, coumarin-chalcone hybrids can be reacted with malononitrile or ethyl cyanoacetate to form coumarinyl-2-aminonicotinonitriles and coumarinyl-2-hydroxynicotinonitriles, respectively. These can then be further cyclized to form pyridine or pyrimidine rings. gavinpublishers.comgavinpublishers.comsciensage.info The reaction of chalcones with thiourea (B124793) in the presence of sodium ethoxide can also yield coumarinyl-pyrimidine hybrids. gavinpublishers.comgavinpublishers.com The synthesis of pyridyl pyrimidine derivatives has been explored for their potential as hedgehog signaling pathway inhibitors. nih.gov

Acrylohydrazide Hybrids: Acrylohydrazide derivatives can be synthesized by condensing a hydrazide with an appropriate aldehyde or ketone. In the context of this compound, a coumarinyl-acetohydrazide can be condensed with various aromatic aldehydes to form acrylohydrazides. gavinpublishers.comgavinpublishers.com These acrylohydrazides can then undergo further heterocyclization with malononitrile to yield coumarinyl-pyridinone derivatives. gavinpublishers.comgavinpublishers.com

These hybridization strategies are valuable for creating molecules with potentially enhanced biological activities by combining the structural features of different pharmacophores. gavinpublishers.com

Bromination Reactions

The introduction of a bromine atom onto the this compound scaffold is a key transformation for creating derivatives with potential applications in various fields of chemical research. The bromination can be achieved through several synthetic routes, primarily involving electrophilic substitution on the pyridine ring.

Direct bromination of the parent nicotinonitrile structure can lead to the formation of a hydrobromide salt of this compound. One documented method involves the reaction of nicotinonitrile with hydrobromic acid (HBr) at elevated temperatures of 60–80°C, which results in both hydroxylation at the 2-position and formation of the hydrobromide salt. vulcanchem.com Another approach involves the use of 5-bromo-2-hydroxynicotinonitrile as a starting material for further reactions, such as conversion of the hydroxyl group to a leaving group using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). nih.gov

For the bromination of the pyridine ring itself in activated systems like 2-hydroxypyridines, N-bromosuccinimide (NBS) is a commonly employed reagent. researchgate.net While specific studies on this compound were not prevalent in the searched literature, the reaction of similar activated pyridine derivatives, such as 2-amino-6-methylpyridine, with NBS demonstrates that ring bromination is a competing pathway with side-chain bromination. researchgate.net The reaction conditions, such as the presence of an acid catalyst like perchloric acid, can influence the regioselectivity of the bromination. researchgate.net

Table 1: Summary of Bromination Reactions and Related Transformations

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Nicotinonitrile | Hydrobromic acid (HBr) | 60–80°C | This compound hydrobromide | vulcanchem.com |

| 5-Bromo-2-hydroxynicotinonitrile | PCl₅, POCl₃ | Reflux | 5-Bromo-2-chloronicotinonitrile | nih.gov |

| 2-Acetamido-6-methylpyridine (analogue) | N-bromosuccinimide (NBS), Perchloric acid, Benzoyl peroxide | Reflux in CCl₄ | Dibromo aminopicoline derivative | researchgate.net |

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-making and bond-breaking events in reactions involving this compound is fundamental for optimizing reaction conditions and designing novel synthetic pathways. The elucidation of these mechanisms relies on a combination of advanced experimental and computational techniques. sci-hub.sewalisongo.ac.id

Experimental Techniques for Mechanism Study (e.g., Trapping Experiments, Isotopic Labeling, Kinetic Studies)

Experimental evidence is the cornerstone of mechanistic investigation in organic chemistry. numberanalytics.com Several powerful techniques can be employed to probe the pathways of reactions involving this compound and its derivatives.

Trapping Experiments : This technique is designed to capture and identify short-lived, unstable intermediates. By introducing a "trapping agent" that reacts specifically with a proposed intermediate, evidence for its existence can be obtained. numberanalytics.com For reactions of this compound, a dienophile could be used to trap a potential diene intermediate, or a specific nucleophile could be used to intercept a cationic species.

Isotopic Labeling : This method involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C) to trace its path through a reaction. kit.eduthieme-connect.de For instance, if a C-H bond is broken in the rate-determining step of a reaction, substituting the hydrogen with deuterium (B1214612) would lead to a slower reaction rate, an observation known as a primary kinetic isotope effect. This can provide definitive evidence for which bonds are broken and when. thieme-connect.de While a powerful tool, specific isotopic labeling studies on this compound were not detailed in the surveyed literature, but the methodology is broadly applicable.

Kinetic and Spectroscopic Studies : Monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) provides crucial information about the composition of the transition state in the slowest step of the reaction. walisongo.ac.id Spectroscopic methods like NMR and IR are invaluable for monitoring the disappearance of reactants and the appearance of products and intermediates in real-time. numberanalytics.com For example, in a study of a related compound, 5-(4-Fluoro-phenyl)-2-hydroxy-nicotinonitrile, techniques including UV-vis absorption, fluorescence spectroscopy, and ¹H NMR were used to investigate the excited-state intramolecular proton transfer (ESIPT) process, revealing how the molecule behaves upon photoexcitation and interacts with anions. researchgate.net Such photophysical studies provide deep insight into the dynamics of proton movement, a key reaction for 2-hydroxypyridine (B17775) tautomers. researchgate.netacs.org

Theoretical and Computational Approaches for Mechanism Elucidation

Alongside experimental work, theoretical and computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. sci-hub.se These methods can model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize molecular structures. acs.org

Density Functional Theory (DFT) : DFT is a widely used computational method for investigating organic reaction mechanisms. nih.gov For derivatives of this compound, DFT calculations can be employed to map electron density, identify the most reactive sites for electrophilic or nucleophilic attack, and model the effects of solvents on the reaction. For example, in a study on 2-hydroxy-5-nitronicotinonitrile, DFT calculations (using the B3LYP functional with the 6-31G* basis set) were proposed to identify electrophilic centers and predict reactivity in nucleophilic substitution reactions.

Ab Initio Calculations : These methods, which are based on first principles of quantum mechanics, are used to gain further insight into reaction mechanisms. For instance, in the study of anion recognition by 5-(4-Fluoro-phenyl)-2-hydroxy-nicotinonitrile, ab initio calculations were performed to support the experimentally observed binding affinities of different anions, corroborating the mechanism of interaction. researchgate.net High-level methods like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] can provide highly accurate energy calculations for proposed reaction pathways, helping to distinguish between competing mechanisms. nih.gov These computational approaches allow researchers to construct detailed energy reaction coordinate diagrams, which graphically represent the energy changes along a proposed mechanistic pathway and help to identify the rate-limiting steps. sci-hub.se

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and identify the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-hydroxynicotinonitrile derivatives, ¹H NMR is crucial for confirming the pyridine (B92270) ring substitution pattern and identifying key protons.

Research on various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles demonstrates the utility of this technique. The proton on the ring nitrogen (N-H) is particularly characteristic, appearing as a singlet in the downfield region of the spectrum, typically between δ 12.8 and 13.1 ppm. nih.govrsc.org This signal is readily identifiable as it disappears upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. The protons on the pyridine ring and any aromatic substituents resonate in the aromatic region (δ 7.3-8.6 ppm). rsc.org The specific chemical shifts and coupling patterns of these protons allow for unambiguous assignment of the substitution pattern on the pyridine core. For instance, in a 4,6-dimethyl substituted derivative, the remaining H-5 proton on the pyridine ring appears as a distinct singlet around δ 6.94 ppm. capes.gov.br

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives in DMSO-d₆

| Compound Name | N-H Proton | Aromatic/Ring Protons | Other Protons |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 12.92 (s) | 8.55-7.31 (m, 12H) | - |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 13.08 (s) | 8.09-7.57 (m, 11H) | - |

| 1-(Cyanomethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile* | - | 6.94 (s, 1H) | 5.14 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) |

*Note: Spectrum recorded in CDCl₃. This compound is N-alkylated and lacks the N-H proton. Data sourced from rsc.orgcapes.gov.br.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and analysis of the electronic environment of each carbon.

In derivatives of this compound, the carbon atoms of the key functional groups have characteristic chemical shifts. The carbonyl carbon (C=O) of the pyridone ring is typically found in the range of δ 161-167 ppm. rsc.org The carbon of the nitrile group (C≡N) resonates further upfield, generally between δ 115 and 117 ppm. rsc.org The remaining carbons of the pyridine ring and any substituents appear in expected regions, with their exact shifts being sensitive to the electronic effects of neighboring groups. This sensitivity allows researchers to confirm the regiochemistry of substitutions and understand the electronic distribution within the molecule.

Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives in DMSO-d₆

| Compound Name | C=O Carbon | C≡N Carbon | Other Notable Carbons |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 166.21 | 116.32 | Aromatic carbons: 107.21-154.22 |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 161.73 | 116.42 | Aromatic/Thiophene carbons: 125.33-160.32 |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | - | 115.62 | C=S carbon: 163.02 |

Data sourced from rsc.org.

While specific research applying Heteronuclear Single Quantum Coherence (HSQC) NMR to this compound was not identified in the searched literature, this powerful 2D NMR technique is a standard method for investigating the interaction between a small molecule (ligand) and a protein. scribd.com The HSQC experiment correlates the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹⁵N. libretexts.org

In a typical protein-ligand binding study, an HSQC spectrum of the ¹⁵N-isotopically labeled protein is recorded in the absence and presence of the unlabeled ligand, such as this compound. scribd.com Upon binding, the chemical environment of the amino acid residues at the interaction interface changes, leading to perturbations (shifts) in the positions of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the protein's structure, researchers can identify the specific binding site or "hot spots" of the interaction. scribd.comlibretexts.org This method is highly sensitive to even weak interactions and provides residue-level resolution of the binding event. scribd.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound and its derivatives, IR spectroscopy provides clear evidence for its key structural features. The presence of the nitrile group (C≡N) is confirmed by a sharp, intense absorption band in the region of 2214-2224 cm⁻¹. rsc.orgcapes.gov.bracs.org The carbonyl group (C=O) of the pyridone tautomer gives rise to a strong absorption between 1649 and 1655 cm⁻¹. rsc.orgacs.org In compounds containing an N-H bond, a stretching vibration is observed in the region of 3122-3400 cm⁻¹, confirming the presence of the amide/lactam functionality within the pyridone ring. rsc.orgacs.org

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound Name | ν(N-H) | ν(C≡N) | ν(C=O) |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 3142 | 2219 | 1649 |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 3154 | 2220 | 1655 |

| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 3400 | 2216 | 1651 |

| 1-(Cyanomethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | 2214 | 1654 |

Data sourced from rsc.orgcapes.gov.bracs.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org

In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺). wikipedia.org This ion, being energetically unstable, often breaks apart into smaller, characteristic fragment ions. The molecular ion peak confirms the molecular weight of the compound, as seen in various derivatives of this compound. rsc.org

The fragmentation pattern provides structural clues. For 2-pyridones, a common fragmentation pathway involves the initial cleavage of the bonds adjacent to the carbonyl group. A dominant fragmentation route is the cleavage of the CO-NH bond. nih.gov Another characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyridone ring, a process common to lactam structures. Subsequent fragmentations can involve the loss of the nitrile group or cleavages within any substituents on the ring. Analyzing these patterns allows researchers to piece together the molecular structure and confirm the identity of the compound.

Table 4: Molecular Ion Peaks from EI-MS for 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

| Compound Name | Molecular Formula | Calculated Mass | Observed m/z [M]⁺ |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₂₂H₁₃ClN₂O | 356.8 | 357 |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | C₂₀H₁₂N₂OS | 328.4 | 328 |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | C₂₂H₁₃ClN₂S | 372.9 | 373 |

Data sourced from rsc.org.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light that promotes electrons from a ground electronic state to an excited state, while fluorescence spectroscopy measures the emission of light as the excited state returns to the ground state.

Research into the photophysical properties of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has shown that these compounds are often fluorescent. rsc.orgresearchgate.net Their structures, featuring an electron-donating group (the pyridone nitrogen) and electron-withdrawing groups (nitrile and carbonyl), create a donor-acceptor system that facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Studies on related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles show strong absorption bands around 370 nm and exhibit blue fluorescence with emission maxima near 466 nm when measured in chloroform. rsc.org These compounds have been found to possess good fluorescence quantum yields, with values around 0.60-0.62 reported. rsc.org The significant separation between the absorption and emission maxima (a large Stokes shift) is also a characteristic feature of these fluorescent dyes. researchgate.net These photophysical properties make them of interest for applications as luminescent materials and fluorescent probes. rsc.orgresearchgate.net

Table 5: Photophysical Properties of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives in Chloroform

| Property | Value |

|---|---|

| Absorption Maximum (λ_abs) | ~370 nm |

| Emission Maximum (λ_em) | ~466 nm |

| Fluorescence Quantum Yield (Φ_f) | ~0.62 |

| Emission Color | Blue |

Data sourced from rsc.org.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various facets of 2-hydroxynicotinonitrile and related molecules.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations also provide a detailed picture of the molecule's electronic properties. For instance, in the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, a related process, geometry optimization shows a shortening of the C2=O11 bond and an elongation of the C2-C3 and N10-C2 bonds when converting from the hydroxy to the pyridone form. mdpi.com Specifically, the C2=O11 bond length decreases by 0.126 Å, while the C2-C3 and N10-C2 bond lengths increase by 0.051 Å and 0.076 Å, respectively. mdpi.com Such studies on substituted pyridones reveal how different functional groups affect the electronic and structural properties. acs.org

The electronic structure, including the distribution of electrons and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be accurately predicted. rsc.orgmdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For the related 2-hydroxypyridine/2-pyridone system, the small experimental energy difference between tautomers presents a significant test for the accuracy of different DFT functionals. mdpi.com

Table 1: Comparison of Calculated Properties for 2-Hydroxypyridine and 2-Pyridone Tautomers

| Property | 2-Hydroxypyridine | 2-Pyridone | Method |

|---|---|---|---|

| Dipole Moment (Cyclohexane) | 1.65 D | 5.29 D | DFT |

| Dipole Moment (Chloroform) | 1.83 D | 5.97 D | DFT |

| Relative Energy (Gas Phase) | Favored | - | M062X/CCSD |

| Relative Energy (Gas Phase) | - | Favored by 1-3 kJ/mol | B3LYP |

Data sourced from computational studies on the 2-hydroxypyridine/2-pyridone tautomeric system, which serves as a model for this compound. mdpi.comwuxibiology.com

This compound can exist in different tautomeric forms, primarily the hydroxy (enol) form and the pyridone (keto) form. DFT studies are instrumental in evaluating the relative stabilities of these tautomers and mapping the pathways for their interconversion. chemrxiv.orgconicet.gov.ar For the parent 2-hydroxypyridine/2-pyridone system, the enol form is generally favored in the gas phase, while the pyridone form is more stable in polar solvents. mdpi.com The presence of substituents, like the cyano group in this compound, can influence this equilibrium. acs.org

Theoretical calculations help to map the potential energy surface for the isomerization process, identifying the transition state structures that connect the tautomers. chemrxiv.orguzh.ch The energy difference between the tautomers and the height of the energy barrier for their interconversion can be precisely calculated. nih.gov For instance, the tautomerization can be catalyzed by solvent molecules, such as water, which significantly lowers the activation barrier by forming a bridge for proton transfer. wuxibiology.comnih.gov

Proton transfer is a fundamental reaction for this compound, particularly the intramolecular proton transfer between the hydroxyl group and the pyridine (B92270) nitrogen. mdpi.com When this occurs in the electronically excited state, it is known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netacs.orgrsc.orgmdpi.comchemrxiv.orgrsc.org ESIPT is a key process that influences the photophysical properties of the molecule, such as its fluorescence. researchgate.netnih.gov

DFT and its time-dependent extension (TD-DFT) are used to model the ESIPT process. acs.org These calculations can elucidate the mechanism, whether it is a concerted or stepwise process, and determine the energetics involved. researchgate.net The inhibition or facilitation of the ESIPT process, for example by the addition of acid or interaction with anions, can also be investigated computationally. researchgate.netnih.gov In a derivative, 5-(4-Fluoro-phenyl)-2-hydroxy-nicotinonitrile, the ESIPT process is inhibited by fluoride-induced deprotonation or by the formation of a strong intermolecular hydrogen bond. researchgate.net

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. researchgate.netnih.govuc.ptbgsu.edu DFT calculations are used to construct these surfaces for the tautomerization and isomerization reactions of this compound. uzh.chnih.gov The PES provides a comprehensive view of the reaction landscape, including stable isomers (local minima) and the transition states that connect them.

From the PES, the activation barrier, which is the energy required to reach the transition state, can be determined. nih.govnih.gov For the unimolecular tautomerization of 2-hydroxypyridine, a high activation barrier of around 137 kJ/mol has been calculated, suggesting the process is slow without a catalyst. mdpi.com However, the presence of water molecules can dramatically lower this barrier. wuxibiology.comnih.gov For example, a single water molecule can reduce the barrier for 2-pyridone tautomerization to between 12-17 kcal/mol. wuxibiology.com These computational insights are crucial for understanding the kinetics of tautomerization. mdpi.comnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule like this compound might bind to a biological target, such as a protein receptor.

This compound has been identified as a fragment that can bind to the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a significant target in cancer therapy. austinpublishinggroup.comnih.gov Molecular docking studies help to visualize and predict the binding mode of this compound within the BH3-binding groove of Mcl-1. nih.govsci-hub.sebiorxiv.orgfrontiersin.orgnih.gov These models suggest that the molecule can occupy specific hydrophobic pockets within the protein's binding site. frontiersin.orgresearchgate.net The Arg263 residue in Mcl-1 is often identified as a key hot spot for forming hydrogen bonds with inhibitors. frontiersin.org Although this compound itself is a relatively low-potency inhibitor (Ki = 113 μM), these docking studies provide a rational basis for designing more potent derivatives. austinpublishinggroup.com

The Transient Receptor Potential Vanilloid 1 (TRPV1) is another protein target where computational methods have been applied. nih.govfrontiersin.orgnih.gov While specific docking studies for this compound with TRPV1 are not extensively reported, the principles of ligand-protein interactions for capsaicin-like compounds can be informative. nih.govmdpi.comresearchgate.net Docking studies with TRPV1 focus on interactions within the ligand-binding pocket, which is composed of head, neck, and tail regions, to guide the design of new agonists or antagonists. nih.gov

Table 2: Key Protein-Ligand Interactions for Mcl-1

| Key Residues | Interacting Ligand Moiety | |

|---|---|---|

| P2 | Val253, Met231 | Larger hydrophobic groups |

| P3 | Val249, Leu246 | Hydrophobic groups |

| Salt Bridge | Arg263 | Negatively charged groups (e.g., carboxylate) |

This table summarizes key interaction sites within the Mcl-1 binding groove, which are relevant for the design of inhibitors based on fragments like this compound. frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR analyses focus on how modifications to the pyridine ring and its substituents alter the compound's efficacy and selectivity.

In one such study, this compound was identified as a fragment for developing inhibitors of the Mcl-1 oncoprotein, an important target in cancer therapy. austinpublishinggroup.com The initial fragment showed a binding affinity (Ki) of 113 μM. austinpublishinggroup.com SAR exploration revealed that substitutions at the 5-position of the pyridine ring were critical for enhancing potency, whereas adding a methoxy (B1213986) group at the 4-position led to a decrease in binding affinity. austinpublishinggroup.com Another SAR campaign on related quinoline (B57606) and benzothiazole (B30560) analogues, which also feature a cyano group, demonstrated that the placement of this group significantly improved binding affinity for the mGluR5 receptor. nih.gov

Table 1: SAR Insights for this compound and Analogues This table is interactive. You can sort and filter the data.

| Base Scaffold | Modification | Effect on Activity | Target | Reference |

|---|---|---|---|---|

| This compound | Addition of methoxy group at 4-position | Loss of binding affinity | Mcl-1 | austinpublishinggroup.com |

| This compound | Modifications at 5-position | Potential for improved affinity | Mcl-1 | austinpublishinggroup.com |

| Quinoline/Benzothiazole | Addition of 3-cyano group to phenyl ring | Improved binding affinity | mGluR5 | nih.gov |

| Coumarin-chalcone hybrid | Presence of methoxy group | Enhanced anti-cancer activity | HepG2 & MCF-7 cells | gavinpublishers.com |

These findings underscore the importance of specific substituent placements on the core structure to modulate biological activity.

Binding Affinity Predictions

Binding affinity is a measure of the strength of the interaction between a ligand, such as a derivative of this compound, and its biological target. Computational methods, particularly molecular docking, are widely used to predict this affinity and the binding mode of a compound within the active site of a protein.

For derivatives of the closely related nicotinonitrile and 2-pyridone scaffolds, computational studies have successfully predicted their potential as inhibitors for various protein targets. For instance, a series of nicotinonitrile derivatives were designed as potential Pim kinase inhibitors, a target in cancer. nih.gov Molecular docking and dynamics simulations for the most potent compound showed a stable complex with high binding affinity to Pim-1 kinase. nih.govaphrc.org Similarly, twenty-three 2-pyridone derivatives were theoretically screened as potential inhibitors of the COVID-19 main protease, with docking scores (glide scores) used to identify the most promising candidates for further analysis. nih.gov

Table 2: Predicted Binding Affinities for Nicotinonitrile/2-Pyridone Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Protein | Prediction Method | Key Finding | Reference |

|---|---|---|---|---|

| Nicotinonitrile derivatives | Pim-1 Kinase | Docking, Molecular Dynamics | Stable complex with high binding affinity | nih.govaphrc.org |

| 2-Pyridone derivatives | COVID-19 Main Protease | Molecular Docking | Identification of top candidates based on glide score | nih.gov |

| Thiazolino 2-pyridone amides | Chlamydia trachomatis protein | Molecular Docking | Prediction of protein-ligand interactions | dergipark.org.tr |

| Nicotinonitrile derivatives | Dihydrofolate Reductase (DHFR) | Molecular Docking | Compound 4a showed highest binding affinity (-8.06 Kcal/mol) | researchgate.net |

| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Molecular Docking | Strong binding affinities observed | colab.ws |

These predictive studies are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules. These properties include light absorption, fluorescence, and chemical reactivity, which are important for applications like fluorescent sensors and photodynamic therapy.

Studies on 2-amino-4,6-diphenylnicotinonitriles, which share the core nicotinonitrile structure, have used TD-DFT to analyze their fluorescence behavior. mdpi.com These calculations provided insights into the HOMO-LUMO energy gaps, dipole moments, and the nature of electronic transitions (e.g., n–π* and π–π* transitions). mdpi.com For example, the calculations showed that the emission spectra were solvent-dependent, and they could accurately predict the wavelengths of maximum fluorescence, which correlated well with experimental data. mdpi.com Similar DFT calculations on 2-pyridone derivatives helped to elucidate structure-property relationships by computing HOMO-LUMO energy gaps and molecular electrostatic potential maps. researchgate.net

Table 3: Calculated Photophysical Data for Nicotinonitrile Derivatives This table is interactive. You can sort and filter the data.

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 2-amino-4,6-diphenylnicotinonitrile (Cpd 5) | TD-DFT (in Methanol) | Fluorescence λmax (HOMO to LUMO) | 420.37 nm | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile (Cpd 6) | TD-DFT (in Methanol) | Fluorescence λmax (HOMO to LUMO) | 426.66 nm | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile (Cpd 5) | TD-DFT (in DMSO) | Fluorescence λmax (HOMO to LUMO) | 420.88 nm | mdpi.com |

| 2-pyridone derivatives | DFT | HOMO-LUMO energy gap | Varies per derivative | researchgate.net |

| Coumarin (B35378) derivative | DFT | Frontier Molecular Orbitals | Analysis of reactivity and stability | informaticsjournals.co.in |

These theoretical investigations are vital for understanding the electronic behavior of these compounds and for designing new molecules with tailored photophysical properties. mdpi.cominformaticsjournals.co.in

Computational Algorithms for Drug Design

The design of novel drugs based on a lead scaffold like this compound heavily relies on a variety of computational algorithms. dergipark.org.tr Computer-Aided Drug Design (CADD) encompasses techniques such as virtual screening, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) to accelerate the discovery of new therapeutic agents. dergipark.org.tr

For scaffolds like 2-pyridone and nicotinonitrile, computational approaches are integral to the design process. nih.govnih.gov These algorithms can screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. researchgate.net For example, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for novel nicotinonitrile derivatives indicated that the compounds were likely to be orally bioavailable and could penetrate the blood-brain barrier. nih.govaphrc.org In another study, computational algorithms were used to design N-Benzyl piperazine (B1678402) derivatives, leading to the synthesis and identification of compounds with selective, low-micromolar binding affinity for Mcl-1. austinpublishinggroup.com

Table 4: Application of Computational Algorithms in Drug Design This table is interactive. You can sort and filter the data.

| Algorithm/Technique | Application | Scaffold/Derivative | Outcome | Reference |

|---|---|---|---|---|

| Molecular Docking / Virtual Screening | Inhibitor discovery | 2-Pyridone derivatives | Identification of potential COVID-19 protease inhibitors | nih.govresearchgate.net |

| Molecular Dynamics Simulation | Binding stability analysis | Nicotinonitrile derivatives | Confirmed stable binding of lead compound to Pim-1 kinase | nih.govaphrc.org |

| ADME Prediction | Pharmacokinetic profiling | Nicotinonitrile derivatives | Predicted oral bioavailability and BBB penetration | nih.gov |

| CADD / Ligand-based design | Design of novel inhibitors | N-Benzyl piperazines | Discovery of selective Mcl-1 inhibitors | austinpublishinggroup.com |

| Molecular Simulation | Elucidation of binding mode | 2-Pyridone-phenylalanine | Insight into molecular contacts with HIV Capsid | nih.gov |

The integration of these computational tools is essential for modern drug discovery, enabling a more rational, cost-effective, and efficient path from initial hit to a viable drug candidate.

Future Directions and Emerging Research Areas

Exploration of New Synthetic Pathways and Catalysis

The synthesis of the 2-pyridone core, the predominant tautomeric form of 2-hydroxynicotinonitrile, is a central theme in heterocyclic chemistry. researchgate.net Future efforts are focused on developing more efficient, environmentally friendly, and versatile synthetic methodologies.

A significant trend is the move from homogeneous to heterogeneous catalysis. google.com Supported metal catalysts, such as copper chloride supported on a carbene-based microporous organic polymer (HCP-NHC-Cu), are being explored for the one-step synthesis of 2-pyridone derivatives. google.com These catalysts offer the advantages of mild reaction conditions, high yields (often exceeding 82-95%), and ease of recycling, which addresses key principles of green chemistry. google.com

Furthermore, biocatalysis presents a promising frontier. Enzymes like hydroxynitrile lyases (HNLs) are established for their role in the enantioselective synthesis of cyanohydrins. tudelft.nl The application of such enzymes, or newly discovered biocatalysts, could lead to highly stereoselective synthetic routes for chiral derivatives of this compound, which is of paramount importance in drug development.

The hetero-Diels-Alder reaction is another powerful tool being investigated for constructing the pyridone ring system from simpler acyclic precursors. mdpi.com Research into novel dienophiles and dienes will likely expand the substrate scope and allow for the creation of a wider array of substituted this compound analogs.

| Synthetic Approach | Key Features | Potential Advantages |

| Heterogeneous Catalysis (e.g., HCP-NHC-Cu) | Supported copper catalyst, one-step reaction. google.com | Mild conditions, high yield, catalyst recyclability, environmentally friendly. google.com |

| Biocatalysis (e.g., Hydroxynitrile Lyases) | Enzymatic catalysis. tudelft.nl | High enantioselectivity, green reaction conditions. |

| Hetero-Diels-Alder Cycloaddition | Ring formation from acyclic precursors. mdpi.com | High versatility, access to diverse substitution patterns. |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry has become an indispensable tool for predicting the properties of this compound derivatives and guiding experimental work. mdpi.com Advanced computational methods are being employed to build robust structure-activity relationship (SAR) and structure-property relationship (SPR) models.

Density Functional Theory (DFT) is a cornerstone of this research. DFT calculations at levels like B3LYP/6-311G** are used to optimize molecular geometries, calculate heats of formation, and simulate vibrational spectra. nih.govresearchgate.net This allows for a deep understanding of how substituent changes affect the molecule's stability and electronic structure. nih.gov Such studies can predict detonation properties for energetic materials or analyze spectroscopic data with high accuracy. nih.govresearchgate.net

Molecular Docking is another critical technique, particularly in drug discovery. nih.gov By simulating the binding of this compound derivatives into the active sites of biological targets like enzymes (e.g., COX-2) or receptors, researchers can predict binding affinities and key interactions. nih.govrsc.org This in silico approach helps prioritize which derivatives to synthesize, saving significant time and resources. nih.gov

Emerging computational tools are providing even deeper insights. Fukui Function analysis helps describe changes in electron density, while Non-Covalent Interaction (NCI) analysis can visualize weak interactions that are crucial for molecular recognition and binding. mdpi.com These methods, often applied to complex heterocyclic systems, allow for a more nuanced understanding of the forces governing molecular behavior. mdpi.com

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Molecular structure, spectroscopy, electronics. nih.govresearchgate.net | Optimized geometry, vibrational frequencies, heats of formation, electronic properties (HOMO/LUMO). nih.govresearchgate.netmdpi.com |

| Molecular Docking | Drug design, SAR analysis. mdpi.comnih.gov | Binding modes, protein-ligand interactions, prediction of binding affinity. nih.gov |

| Advanced Analyses (Fukui, NCI) | Chemical reactivity, intermolecular forces. mdpi.com | Electron density changes, visualization of weak interactions (e.g., hydrogen bonds). mdpi.com |

Development of Highly Selective and Potent Derivatives for Therapeutic Targets

The 2-pyridone scaffold, present in this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This means it is capable of binding to multiple biological targets, making it an excellent starting point for drug discovery. researchgate.netnih.gov Future research is intensely focused on designing derivatives with high potency and selectivity for specific therapeutic targets to minimize off-target effects.

One prominent area is the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. rsc.org By modifying the substituents on the pyridone ring, researchers aim to create analogs that fit precisely into the COX-2 active site while avoiding the COX-1 isoform, thereby reducing gastrointestinal side effects. rsc.orgresearchgate.net For example, novel thiophene-based derivatives designed as COX-2 inhibitors have shown IC₅₀ values (a measure of potency) as low as 0.29 µM, which is more potent than the established drug celecoxib (B62257) (IC₅₀ = 0.42 µM). rsc.org

Another active area is the design of agonists for the cannabinoid receptor type II (CB2R) . mdpi.com CB2R activation is linked to analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB1R. mdpi.com Novel N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and tested, with some compounds showing potent agonist activity (EC₅₀ = 112 nM), providing a new direction for developing treatments for pain and inflammation. mdpi.com

The pyridone moiety is also a key component in numerous approved drugs, acting as a bioisostere for groups like amides or phenyl rings to improve properties such as metabolic stability, solubility, and protein binding. nih.govnih.gov This proven track record continues to inspire the development of new derivatives targeting a wide range of diseases, including cancer and neurological disorders. researchgate.netnih.gov

| Therapeutic Target | Derivative Class Example | Reported Potency | Therapeutic Goal |

| COX-2 | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | IC₅₀ = 0.29 µM rsc.org | Selective anti-inflammatory agent. rsc.org |

| CB2R | N-aryl-2-pyridone-3-carboxamide | EC₅₀ = 112 nM mdpi.com | Non-psychoactive analgesic and anti-inflammatory. mdpi.com |

| FXR | N-Oxide pyridine (B92270) analog | Potent binding affinity reported. researchgate.net | Treatment of metabolic and liver diseases. researchgate.net |

Investigation of Broader Biological Activities and Mechanisms of Action

While much research focuses on specific targets, there is a growing effort to screen this compound and its derivatives against a broader range of biological systems to uncover novel therapeutic applications. The structural similarity to other bioactive heterocycles suggests a wide potential.

Closely related 2-aminonicotinonitrile derivatives have been found to induce autophagy , a cellular process for degrading and recycling cellular components, which has significant implications for cancer and neurodegenerative diseases. researchgate.net This suggests that this compound analogs could also modulate this fundamental pathway.

The broader class of pyridine- and pyridone-containing compounds, including natural alkaloids, exhibits a vast spectrum of activities, including anti-infectious, anticancer, and neurological effects . mdpi.com Future screening programs will likely test this compound derivatives for activities such as:

Enzyme Inhibition: Beyond COX-2, targets like acetylcholinesterase (relevant to Alzheimer's disease) or xanthine (B1682287) oxidase (relevant to gout) could be explored. mdpi.com

Antimicrobial Activity: The scaffold could be modified to target bacteria or fungi. mdpi.com

Signaling Pathway Modulation: Detailed mechanistic studies, similar to those performed on other heterocycles, could reveal effects on intracellular signaling molecules like cyclic AMP (cAMP) or calcium levels, which are central to many cellular processes. nih.gov

Understanding the precise mechanism of action is crucial. Future studies will likely involve investigating how these compounds affect protein expression, inhibit specific enzymes, and alter cellular signaling cascades to fully characterize their biological impact. researchgate.netnih.gov

Applications in Materials Science and Optoelectronics

Beyond biomedicine, the unique electronic properties of the pyridine ring make this compound an intriguing candidate for applications in materials science and optoelectronics. Research in this area focuses on how the molecular structure can be tuned to control its optical and electronic behavior. mdpi.com

Computational studies are often the first step, using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict key optoelectronic parameters. mdpi.com These include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic band gap and the molecule's ability to donate or accept electrons. mdpi.com

Absorption Spectra: Predicting the wavelengths of light a molecule will absorb is critical for applications in dyes, sensors, and solar cells. mdpi.com

Exciton Binding Energy: This parameter is important for assessing the potential of a material in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com

Derivatives of related heterocyclic scaffolds like coumarins and fullerenes are actively being investigated for their use as electron transport layers in perovskite solar cells (PSCs) and as components in dye-sensitized solar cells. mdpi.comrsc.org By strategically adding or modifying functional groups on the this compound core, scientists aim to create novel materials with enhanced solubility, favorable charge transfer properties, and tailored light absorption characteristics for next-generation electronic devices. rsc.orgmdpi.com Another potential application in materials science is the use of pyridine derivatives as corrosion inhibitors . researchgate.net

Q & A

Q. Why is it critical to archive synthetic intermediates and by-products of this compound in supplementary materials?

- Methodological Answer : Intermediates (e.g., hydroxylamine adducts) and by-products (e.g., oxidation derivatives) provide mechanistic insights and aid troubleshooting. Use SI to list characterization data (TLC, GC-MS) and reaction conditions. This transparency aligns with BJOC standards for replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。